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Introduction
SCH 42495 emerged from the drug discovery programs of Schering-Plough as a potent and

orally active neutral endopeptidase (NEP) inhibitor. NEP (EC 3.4.24.11), also known as

neprilysin, is a zinc-dependent metalloprotease responsible for the degradation of several

vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH

42495 potentiates the effects of endogenous ANPs, leading to vasodilation, natriuresis, and a

reduction in blood pressure. This document provides a comprehensive overview of the

discovery, history, and pharmacological profile of SCH 42495, with a focus on its chemical

nature, mechanism of action, and the key experimental findings that have defined its

therapeutic potential.

A Note on Stereochemistry: While the initial topic requested information on "SCH 42495
racemate," the available scientific literature and chemical nomenclature strongly indicate that

SCH 42495 is a specific stereoisomer. The formal chemical name, N-[2(S)-(mercaptomethyl)-3-

(2-methylphenyl)-4-oxopropyl]-L-methionine ethyl ester, specifies the (S) configuration at the

mercaptomethyl-containing chiral center and the use of the L-enantiomer of methionine. This

suggests that the compound was developed and studied as a single enantiomer to ensure

specific interaction with its biological target. A racemate is a 1:1 mixture of two enantiomers,

which are non-superimposable mirror images of each other. In drug development, it is common

to resolve a racemic mixture to identify the more active and/or less toxic enantiomer.
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Discovery and History
While specific details regarding the individual scientists and the precise timeline of the

discovery of SCH 42495 at Schering-Plough are not readily available in the public domain, the

development of this compound falls within the broader context of research into inhibitors of

neutral endopeptidase for cardiovascular diseases. The "SCH" prefix in its name is indicative of

its origin within the Schering-Plough research and development pipeline.

SCH 42495 was designed as a prodrug of its active metabolite, SCH 42354 (N-[2(S)-

(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine). The ethyl ester modification

in SCH 42495 enhances its oral bioavailability, allowing for effective systemic delivery, after

which it is rapidly hydrolyzed in the body to the active carboxylic acid form, SCH 42354.

Mechanism of Action and Signaling Pathway
The primary mechanism of action of SCH 42495 is the inhibition of neutral endopeptidase. NEP

is a key enzyme in the catabolism of atrial natriuretic peptide (ANP). By inhibiting NEP, the

active form of the drug, SCH 42354, leads to increased circulating levels of ANP.

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a

transmembrane guanylyl cyclase. The activation of NPR-A catalyzes the conversion of

guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second

messenger molecule. Elevated intracellular cGMP levels mediate a cascade of downstream

effects, including:

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral

resistance and blood pressure.

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and

aldosterone secretion.

The culmination of these effects is a reduction in blood volume and pressure, making NEP

inhibitors a therapeutic target for hypertension and heart failure.
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Caption: Signaling pathway of SCH 42495 action.

Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of

SCH 42495 and its active form, SCH 42354.

Table 1: In Vitro Inhibitory Activity of SCH 42354
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Substrate Hydrolyzed IC₅₀ (nmol/L)

Leu-enkephalin 8.3

Atrial Natriuretic Factor (ANF) 10.0

Data from a study on the biochemical and pharmacological profiles of SCH 42354 and SCH

42495.[1]

Table 2: Antihypertensive Effects of Oral SCH 42495 in Hypertensive Rat Models

Rat Model Dose (mg/kg)
Reduction in Blood
Pressure (mm Hg)

DOCA-Na Hypertensive Rats 1 22 ± 6

3 43 ± 7

10 62 ± 12

Dahl-S Hypertensive Rats 1-10
Similar magnitude to DOCA-

Na rats

Data from a study on the atrial natriuretic factor potentiating and hemodynamic effects of SCH

42495.[1]

Table 3: Efficacy of SCH 42495 in a Clinical Trial with Patients with Essential Hypertension

Treatment
Blood Pressure Reduction
(Systolic/Diastolic, mm Hg)

Efficacy Rate (%)

50 mg twice daily
From 171 ± 1 / 100 ± 1 to 146

± 3 / 84 ± 2 (overall)
44

100 mg twice daily 60

200 mg twice daily 80

Data from a multicenter, open clinical trial in 27 patients with essential hypertension.[2]
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Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available. However, based on

standard methodologies in the field, the following are representative protocols for key

experiments.

In Vitro NEP Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of SCH 42354 on the enzymatic activity of

neutral endopeptidase.

Materials:

Purified neutral endopeptidase

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

SCH 42354 at various concentrations

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

96-well microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of SCH 42354 in assay buffer.

In a 96-well plate, add the NEP enzyme solution to each well.

Add the different concentrations of SCH 42354 to the wells. Include a control group with no

inhibitor.

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
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Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g.,

excitation at 320 nm, emission at 405 nm).

Calculate the rate of reaction for each inhibitor concentration.

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Prepare serial dilutions of SCH 42354

Add SCH 42354 dilutions to wells

Add NEP enzyme to 96-well plate

Pre-incubate at 37°C

Add fluorogenic substrate to initiate reaction

Monitor fluorescence over time

Calculate reaction rates

Determine IC50 value

Click to download full resolution via product page
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Caption: Workflow for in vitro NEP inhibition assay.

Measurement of Plasma ANP and cGMP Levels
Objective: To quantify the levels of atrial natriuretic peptide and cyclic guanosine

monophosphate in plasma samples from subjects treated with SCH 42495.

Materials:

Blood collection tubes with EDTA and a protease inhibitor (e.g., aprotinin)

Centrifuge

Enzyme-linked immunosorbent assay (ELISA) kits for ANP and cGMP

Microplate reader

Procedure:

Blood Collection and Processing:

Collect whole blood samples in pre-chilled EDTA tubes containing a protease inhibitor.

Immediately centrifuge the blood at a low speed (e.g., 1,600 x g) for 15 minutes at 4°C.

Carefully collect the plasma supernatant and store it at -80°C until analysis.

ELISA for ANP and cGMP:

Follow the specific instructions provided with the commercial ELISA kits for ANP and

cGMP.

Typically, this involves adding plasma samples (and standards) to microplate wells coated

with capture antibodies.

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g.,

horseradish peroxidase) is added.

A substrate is then added, and the resulting colorimetric reaction is stopped.
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The absorbance is measured using a microplate reader at the appropriate wavelength.

The concentrations of ANP and cGMP in the samples are determined by comparing their

absorbance to a standard curve.

Conclusion
SCH 42495, through its active metabolite SCH 42354, is a potent inhibitor of neutral

endopeptidase that effectively potentiates the actions of endogenous atrial natriuretic peptides.

Preclinical and clinical studies have demonstrated its ability to lower blood pressure in

hypertensive models and patients. The development of SCH 42495 as a specific stereoisomer

highlights the importance of stereochemistry in drug design for achieving optimal therapeutic

effects. While further details on its discovery and early development would provide a more

complete historical picture, the available data clearly establish SCH 42495 as a significant

compound in the exploration of NEP inhibition for the treatment of cardiovascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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